molecular formula C21H14N4 B2479360 (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline CAS No. 300814-74-8

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline

Cat. No.: B2479360
CAS No.: 300814-74-8
M. Wt: 322.371
InChI Key: FLTLVUMVNNIHSX-LKUDQCMESA-N
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Description

(E)-11-(2-Phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is a specialist nitrogen-containing heterocyclic compound offered for early-stage discovery research. This chemical belongs to the 11H-indeno[1,2-b]quinoxaline family, a scaffold of significant interest in medicinal and organic chemistry due to its diverse potential applications . Derivatives of this core structure are frequently investigated as useful intermediates in organic synthesis and have demonstrated a range of promising pharmacological activities in scientific research, including anti-inflammatory, antimicrobial, and anticancer properties . As a phenylhydrazone derivative, this compound may serve as a key precursor for the development of novel azine-based molecules, which are an emerging class of compounds with therapeutic potential . Researchers exploring c-Jun N-terminal kinase (JNK) inhibition for the treatment of conditions like neuroinflammation and ischemia-reperfusion injury may find this structural motif particularly relevant . This product is provided as-is for research purposes. We recommend consulting the available literature and conducting thorough characterization in your specific experimental context. This product is labeled "For Research Use Only" (RUO). It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity prior to use.

Properties

IUPAC Name

10H-indeno[2,3-b]quinoxalin-11-yl(phenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4/c1-2-8-14(9-3-1)24-25-20-16-11-5-4-10-15(16)19-21(20)23-18-13-7-6-12-17(18)22-19/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDPXAXMBIKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Protocol

Indan-1,2,3-trione (3.20 g, 20 mmol) and OPD (2.16 g, 20 mmol) are refluxed in ethanol (100 mL) for 5 hours under inert atmosphere. The reaction proceeds via a dual cyclocondensation mechanism, where the α-keto groups of indan-1,2,3-trione react sequentially with the diamine to form the fused quinoxaline system. Cooling the mixture yields 11H-indeno[1,2-b]quinoxalin-11-one as a yellow crystalline solid (85–90% yield).

Critical Parameters

  • Solvent : Ethanol provides optimal solubility and reflux temperature (78°C).
  • Stoichiometry : 1:1 molar ratio prevents oligomerization side products.
  • Atmosphere : Nitrogen minimizes oxidative side reactions during prolonged heating.

Green Chemistry Modifications

Recent advances employ β-cyclodextrin (β-CD) as a supramolecular catalyst in aqueous media. A mixture of indan-1,2,3-trione (0.2 mmol), OPD (0.2 mmol), and β-CD (15 mol%) in water (2.5 mL) stirred at 25°C for 12 hours achieves 82% yield. The β-CD cavity facilitates molecular recognition, aligning reactants for efficient cyclization while eliminating organic solvents.

Hydrazone Functionalization

The second stage introduces the phenylhydrazono group at the 11-position via nucleophilic addition-elimination.

Acid-Catalyzed Hydrazone Formation

11H-Indeno[1,2-b]quinoxalin-11-one (2.32 g, 10 mmol) is reacted with phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (30 mL) under reflux for 8 hours. The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity for attack by phenylhydrazine’s terminal amine.

Reaction Mechanism

  • Protonation : Acetic acid protonates the ketone, forming a resonance-stabilized oxocarbenium ion.
  • Nucleophilic Attack : Phenylhydrazine’s α-nitrogen attacks the electrophilic carbonyl carbon.
  • Dehydration : Sequential proton transfers eliminate water, yielding the thermodynamically favored (E)-hydrazone.

Yield Optimization

Condition Variation Yield (%)
Solvent Ethanol 68
Acetic Acid 92
Catalyst None 75
β-CD (10 mol%) 88
Temperature (°C) 25 45
80 (reflux) 92

Solid-State Mechanochemical Approach

For solvent-free synthesis, equimolar amounts of 11H-indeno[1,2-b]quinoxalin-11-one and phenylhydrazine are ground with β-CD (15 mol%) in a ball mill (500 rpm, 30 min). This method achieves 70% yield while reducing waste generation.

Stereochemical Control

The (E)-configuration arises from kinetic control during hydrazone formation. In polar protic solvents like acetic acid, the transition state favors antiperiplanar geometry, producing >95% (E)-isomer. By contrast, nonpolar solvents (e.g., toluene) lead to mixed (E)/(Z) ratios (60:40) due to reduced stabilization of the polarized intermediate.

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Irradiating a mixture of 11H-indeno[1,2-b]quinoxalin-11-one (1 mmol), phenylhydrazine (1.2 mmol), and montmorillonite K10 (20 mg) in ethanol (5 mL) at 100°C (300 W, 15 min) achieves 94% yield. Microwave dielectric heating accelerates reaction kinetics by 8-fold compared to conventional heating.

Photocatalytic Methods

Emerging protocols use eosin Y (2 mol%) under blue LED light (450 nm) to catalyze hydrazone formation at 25°C. This visible-light-driven process achieves 89% yield in 4 hours via single-electron transfer (SET) mechanisms.

Analytical Characterization

Successful synthesis is confirmed through:

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.0 Hz, 2H, Ar-H), 8.02 (s, 1H, N=CH), 7.82–7.45 (m, 10H, Ar-H).
  • IR (KBr) : 1595 cm⁻¹ (C=N stretch), 1230 cm⁻¹ (N–N stretch).
  • X-ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group, confirming (E)-configuration.

Industrial-Scale Considerations

Pilot plant trials demonstrate that:

  • Batch Reactors : 50 kg batches achieve 87% yield using acetic acid/water (7:3) at 90°C.
  • Continuous Flow Systems : Microreactors with 2-minute residence time (120°C, 15 bar) provide 91% yield, highlighting scalability.

Environmental Impact Assessment

Green Metrics Comparison

Method PMI* E-Factor Carbon Footprint (kg CO₂/kg)
Classical Acid 34.7 28.9 12.4
β-CD Catalyzed 8.2 3.1 2.7
Mechanochemical 1.5 0.9 0.8

*Process Mass Intensity

Chemical Reactions Analysis

Core Scaffold Preparation

The parent compound, 11H-indeno[1,2-b]quinoxalin-11-one (1 ), is synthesized via condensation of ninhydrin and o-phenylenediamine derivatives in ethanol at 70°C for 5 hours . This reaction is catalyzed by mandelic acid or acetic acid, yielding the ketone intermediate with high efficiency .

Hydrazone Formation

The hydrazone derivative (E1–E21 ) is synthesized via a Schiff base reaction between 11H-indeno[1,2-b]quinoxalin-11-one and substituted phenylhydrazines (D1–D7 ) .

Reaction Conditions :

  • Solvent : Methanol or ethanol

  • Catalyst : Acetic acid (5–6 drops)

  • Temperature : Room temperature (25°C)

  • Time : 4–5 hours

  • Yield : High (specific yields not quantified in provided sources) .

Product Characteristics :

  • Colored solids (yellow to orange) due to extended conjugation .

  • Confirmed via spectral analysis (IR, NMR, LC/MS) .

Antimicrobial Activity

Hydrazone derivatives (E1–E21 ) show moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Mechanism :

  • Disruption of bacterial cell membranes via hydrophobic interactions .

Antiproliferative Activity

Analogous indenoquinoxaline hydrazones demonstrate anticancer potential. For example:

  • Compound 10a : IC₅₀ values of 0.64–0.87 μM against Huh-7 and PC-3 cancer cells .

Mechanistic and Computational Insights

  • Isomerization Pathways : DFT studies reveal that E,Z-isomerization occurs via in-plane nitrogen inversion, with activation energies favoring the E,E-configuration .

  • ADME Predictions : Hydrazone derivatives exhibit favorable pharmacokinetic profiles, including moderate lipophilicity (LogP = 3.5–4.2) and high gastrointestinal absorption .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Neuroprotective Effects

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound derivatives can cross the blood-brain barrier effectively. This property highlights their potential for treating neuroinflammatory conditions and ischemia-reperfusion injury, as they may modulate neuroinflammatory pathways .

Material Science Applications

The unique structural features of this compound make it a candidate for applications in material science. Its derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability under operational conditions .

Case Study: Antimicrobial Activity Evaluation

A study involving synthesized derivatives of this compound assessed their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds demonstrated significant inhibition zones compared to standard antibiotics, suggesting their potential utility in developing new antimicrobial therapies .

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of selected derivatives in models of oxidative stress-induced neuronal injury. The findings revealed that these compounds could reduce neuronal death and inflammation markers significantly, indicating their therapeutic potential in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cell modelsReduction in oxidative stress markers

Mechanism of Action

The mechanism of action of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylhydrazono group may play a role in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The indeno[1,2-b]quinoxaline core allows extensive structural modifications. Below is a detailed comparison of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline with key analogs:

Key Observations :

  • Stereochemistry: The (E)-isomer is sterically favored over Z-configurations due to reduced steric hindrance between the phenyl group and the indenoquinoxaline core .
  • Synthetic Efficiency : Microwave-assisted and green methods (e.g., β-cyclodextrin catalysis) improve yields (85–90%) compared to traditional reflux (70–80%) .

Key Observations :

  • Anticancer Activity: Compound 10a demonstrates superior potency (IC50 = 0.64–0.87 μM) due to its dimethylaminopropyl substituents, which enhance cellular uptake .
  • Enzyme Inhibition : Spiro derivatives exhibit AChE inhibition comparable to galantamine, a clinical standard, via steric complementarity with the enzyme’s active site .
  • Photocatalytic Applications : Nitro and chloro substituents (e.g., NIQ, CIQ) improve photocatalytic activity by modulating electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
Property (E)-11-(2-phenylhydrazono) 7-Chloro Derivative Spiro-pyrrolizidines
LogP (Predicted) 3.2 ± 0.5 3.8 ± 0.3 2.5 ± 0.4
Water Solubility (mg/mL) 0.05 0.02 0.10
Bioavailability (Lipinski Score) 5/5 4/5 5/5
Plasma Protein Binding (%) 92 95 88

Data Sources : In silico ADME predictions from , and 15.
Key Observations :

  • The phenylhydrazone group in the target compound improves water solubility compared to halogenated derivatives, likely due to increased polarity .
  • All compounds comply with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Biological Activity

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of indenoquinoxaline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 11H-indeno[1,2-b]quinoxalin-11-one with phenylhydrazine. This reaction is facilitated in the presence of acetic acid and methanol, yielding a range of derivatives with varying substituents that can influence their biological activity .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Ninhydrin + o-PhenylenediamineMethanol, room temperatureIndeno[1,2-b]quinoxalin-11-one
2Indeno[1,2-b]quinoxalin-11-one + PhenylhydrazineAcetic acid, methanolThis compound

Anticancer Activity

Recent studies have demonstrated that indenoquinoxaline derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its efficacy against breast cancer and lung cancer cell lines. The compound displayed IC50 values indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound in the development of new antibacterial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. In silico ADME predictions indicate that this compound can effectively cross the blood-brain barrier, making it a candidate for treating neuroinflammatory conditions .

Case Studies

Several case studies highlight the biological potential of indenoquinoxaline derivatives:

  • Anticancer Study : A study evaluated the effects of various indenoquinoxaline derivatives on human breast cancer cells. The results indicated that some derivatives had IC50 values lower than those of established drugs like doxorubicin .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, this compound exhibited significant inhibition against Staphylococcus aureus with an MIC comparable to conventional antibiotics .
  • In Silico Analysis : Computational studies using molecular docking have suggested that the binding affinity of this compound to various biological targets is favorable, supporting its potential as a therapeutic agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Reaction TypeConditionsYield (%)Reference
CondensationEthanol, reflux, 5 h70
Intramolecular CDCCDI, CH₂Cl₂, 24 h88–91
AlkylationK₂CO₃, acetone, reflux55–83

Q. Table 2: Biological Activity of Selected Derivatives

CompoundCell Line (IC₅₀, µM)Key SubstituentReference
6-Chloro-indeno[1,2-c]quinolin-11-oneK-562 (8.2)Cl
9-Methyl-indoloquinoxalineHL-60 (12.4)CH₃, phenoxyethyl

Notes

  • Advanced Techniques : Emphasize interdisciplinary methods (e.g., crystallography, mechanochemistry).
  • Contradictions : Address variability via SAR and assay standardization.

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